molecular formula C18H22N2O2S B134621 3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine CAS No. 151227-26-8

3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine

Cat. No. B134621
M. Wt: 330.4 g/mol
InChI Key: SVRBBAYDEIWDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine is a synthetic compound that belongs to the family of benzothieno pyridines. This compound has been studied for its potential use in scientific research due to its unique properties and potential applications.

Scientific Research Applications

3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine has been studied for its potential use in scientific research due to its unique properties. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Mechanism Of Action

The mechanism of action of 3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine is not fully understood. However, it has been shown to act on various molecular targets, including the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes, and the NF-κB pathway, which regulates inflammation and immune response. It has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters.

Biochemical And Physiological Effects

3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant effects by increasing the expression of antioxidant enzymes and reducing oxidative stress. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. Additionally, it has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using 3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine in lab experiments is its ability to act on multiple molecular targets, making it a potential candidate for the treatment of various diseases. Another advantage is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

For research on 3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine include further studies on its mechanism of action and optimization of its use in lab experiments. It also includes studies on its potential use in the treatment of neurodegenerative diseases and cancer, as well as its potential use as a neuroprotective agent. Additionally, future research could focus on the development of new compounds based on the structure of 3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine with improved properties and potential applications.

Synthesis Methods

The synthesis of 3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine involves the reaction of 2-aminothiophenol with cyclohexanone in the presence of a catalyst. The resulting product is then treated with an acid to form the final compound. This method has been optimized to produce high yields of pure compound, making it suitable for large-scale synthesis.

properties

CAS RN

151227-26-8

Product Name

3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-(2-hydroxycyclohexyl)-1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C18H22N2O2S/c21-15-7-3-2-6-13(15)20-18(22)14-9-12-11-5-1-4-8-16(11)23-17(12)10-19-14/h1,4-5,8,13-15,19,21H,2-3,6-7,9-10H2,(H,20,22)

InChI Key

SVRBBAYDEIWDKC-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)NC(=O)C2CC3=C(CN2)SC4=CC=CC=C34)O

Canonical SMILES

C1CCC(C(C1)NC(=O)C2CC3=C(CN2)SC4=CC=CC=C34)O

synonyms

3-((2-hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine
3-OHCycNCO-BTP

Origin of Product

United States

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